molecular formula C14H10N2O2 B1583949 6-Methyl-2-(phthalimido)pyridine CAS No. 36932-61-3

6-Methyl-2-(phthalimido)pyridine

Cat. No. B1583949
CAS RN: 36932-61-3
M. Wt: 238.24 g/mol
InChI Key: CFNKFWRAPXKASS-UHFFFAOYSA-N
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Description

6-Methyl-2-(phthalimido)pyridine (6MPP) is an organic compound that has been used in a variety of scientific research applications. It is an aromatic heterocyclic compound containing both a pyridine ring and a phthalimide moiety. 6MPP is a colorless solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide. It has a molecular weight of 203.22 g/mol and is widely available commercially.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in many bioactive molecules, which are explored for their therapeutic potential. The presence of both pyridine and phthalimide groups makes it a versatile precursor for the synthesis of compounds with potential antipsychotic and neuroprotective effects .

Organic Synthesis

As a building block in organic synthesis, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione is utilized to construct complex organic molecules. Its reactivity allows for various transformations, making it a valuable compound in synthetic chemistry .

Biological Activity Studies

The biological activities of derivatives of this compound are of significant interest. Studies focus on understanding the structure-activity relationships to unlock the potential of these derivatives as therapeutic agents .

Sustainable Chemistry

Research is also directed towards developing environmentally friendly synthetic approaches for 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione and its derivatives. This includes exploring solventless conditions and green chemistry principles to minimize the environmental impact of chemical synthesis .

Mechanism of Action

Target of Action

The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.

Mode of Action

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .

Biochemical Pathways

Upon interaction with the dopamine receptors, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.

Pharmacokinetics

It is expected that these properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .

properties

IUPAC Name

2-(6-methylpyridin-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNKFWRAPXKASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351141
Record name 6-Methyl-2-(phthalimido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-2-(phthalimido)pyridine

CAS RN

36932-61-3
Record name 6-Methyl-2-(phthalimido)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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